2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one
Description
2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one is an organic compound that has garnered interest due to its potential applications in various fields of research and industry. This compound features a unique structure combining a triazole ring and an azetidine ring, which contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
2-cyclopentyl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-12(7-10-3-1-2-4-10)15-8-11(9-15)16-6-5-13-14-16/h5-6,10-11H,1-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSCFJFXBKVTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling of the Rings: The triazole and azetidine rings are then coupled under specific reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Medicinal Chemistry
The triazole ring in 2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one has been investigated for its potential as an antimicrobial agent . Triazoles are recognized for their antifungal properties, and derivatives of this compound may exhibit similar activities. A study demonstrated that triazole-containing compounds can inhibit the growth of various fungal strains, suggesting a pathway for developing new antifungal medications .
Anticancer Research
Research indicates that compounds with triazole structures can act as inhibitors of poly(ADP-ribose) polymerase (PARP) , which is crucial in cancer therapy. PARP inhibitors are particularly effective against cancers with BRCA mutations. The synthesis of derivatives similar to 2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one has shown promise in enhancing the potency and selectivity of PARP inhibitors .
The compound's ability to interact with specific biological targets makes it suitable for studies involving enzyme inhibition and metabolic pathways . The unique binding properties of the triazole ring allow it to modulate enzyme activity effectively. This interaction can be leveraged to explore metabolic disorders or develop new therapeutic strategies .
Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that compounds similar to 2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one exhibited significant antifungal activity at low concentrations, highlighting their potential as therapeutic agents in treating fungal infections .
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that triazole derivatives could selectively inhibit cell growth in BRCA-mutant cells. Compounds structurally related to 2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one showed low IC50 values (nanomolar range), indicating their effectiveness as potential anticancer agents .
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Development of antimicrobial agents | Effective against Candida albicans |
| Anticancer Research | Inhibition of PARP in cancer therapy | Low IC50 values in BRCA-mutant cell lines |
| Biological Activity | Modulation of enzyme interactions | Potential for targeting metabolic pathways |
Mechanism of Action
The mechanism of action of 2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole and azetidine rings contribute to its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone: This compound has a similar structure but with a cyclopropyl group instead of a cyclopentyl group.
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone: This compound features a thiophene ring, offering different chemical properties and reactivity.
The uniqueness of 2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: CHNO
- Molecular Weight: 292.38 g/mol
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 292.38 g/mol |
| CAS Number | 2097897-35-1 |
Synthesis
The synthesis of 2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one typically involves a multi-step process starting from simple precursors. The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne, followed by coupling with a pyrrolidine derivative. Catalysts such as copper(I) iodide are often used to facilitate these reactions.
Antimicrobial Activity
Research indicates that derivatives of azetidinones, similar to 2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one, exhibit significant antimicrobial properties. A study demonstrated that certain azetidinone derivatives showed potent activity against various pathogens including Staphylococcus aureus and Candida albicans . This suggests that the compound may possess similar antimicrobial efficacy.
Cytotoxic Activity
The compound is proposed to have cytotoxic effects through inhibition of tubulin polymerization. A study on trisubstituted azetidinones indicated that these compounds could effectively inhibit tubulin at the colchicine binding site, leading to antiproliferative activity against cancer cell lines such as MCF-7 and HCT-116 . This mechanism could be relevant for the biological activity of 2-cyclopentyl derivatives.
The mechanism by which 2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one exerts its biological effects may involve interactions with specific enzymes or receptors. The triazole moiety is known to engage in hydrogen bonding and hydrophobic interactions with protein targets, potentially modulating their activity .
Case Study 1: Antimicrobial Efficacy
In a series of experiments, azetidinone derivatives were screened for antimicrobial activity. Results indicated that modifications in the structure significantly influenced their efficacy against bacterial strains. The presence of the triazole group was crucial for enhancing antimicrobial properties .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A study focused on azetidinone derivatives showed that specific substitutions led to enhanced cytotoxicity in vitro. Compounds were tested against multiple cancer cell lines, revealing a promising structure–activity relationship (SAR). The most effective compounds inhibited tubulin polymerization effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
